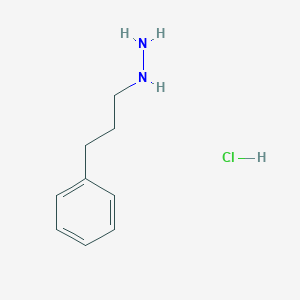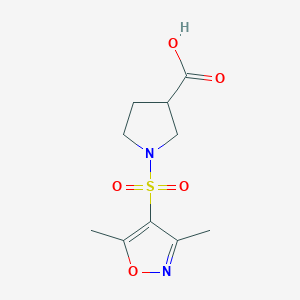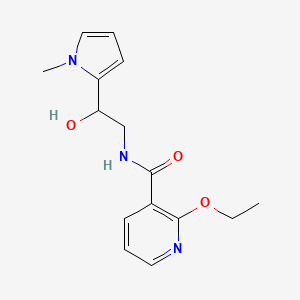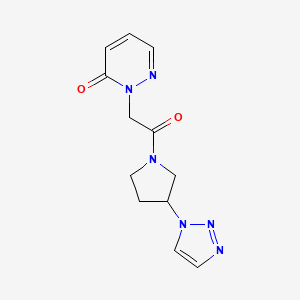
(3-Phenylpropyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Phenylpropyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 24214-86-6 . It has a molecular weight of 186.68 and is typically in the form of a powder . The IUPAC name for this compound is 1-(3-phenylpropyl)hydrazine hydrochloride .
Molecular Structure Analysis
The InChI code for “(3-Phenylpropyl)hydrazine hydrochloride” is 1S/C9H14N2.ClH/c10-11-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学的研究の応用
1. Antineoplastic and Carcinogenic Properties
Hydrazine derivatives, including (3-Phenylpropyl)hydrazine hydrochloride, have been explored for their antineoplastic actions. However, it's essential to note the significant concern regarding their carcinogenic potential. Many hydrazine analogues have been investigated for cancer chemotherapeutic activities, but their high carcinogenicity in animals and possible carcinogenicity in humans have led to their limited use (Tóth, 1996). Further studies detail the natural occurrence, synthetic production, and the extensive exposure of human populations to carcinogenic hydrazines and related chemicals, indicating a significant environmental risk (Tóth, 2000).
2. Environmental and Health Risks
The extensive use and presence of hydrazine derivatives in various industries have led to concerns about their environmental and health impacts. These compounds are not only carcinogenic but also exhibit toxic effects across multiple systems in both animals and humans, necessitating careful attention to their hazardous properties (Tóth, 1988). In the environmental context, hydrazine and its derivatives are investigated for their effects on water chemistry, influencing factors like Flow Accelerated Corrosion (FAC) in pressurized water reactors, which is a critical consideration in nuclear industry safety (Lee, Kim & Kim, 2013).
3. Potential for Sensor Development
Hydrazine's toxic, mutagenic, and carcinogenic properties necessitate monitoring its concentration, especially in environmental samples. Graphene-based nanomaterials/nanocomposites present a promising path for developing high-performance electrochemical sensors due to their significant active surface area and excellent electron transference property. The development and potential commercialization of efficient graphene-based nanomaterials for portable and on-site electrochemical sensors for hydrazine detection are areas of active research (Singh et al., 2022).
4. Role in Space Propulsion
Despite the toxicity and environmental concerns, hydrazine and its derivatives have been integral in space propulsion due to their chemical properties. The search for alternatives, focusing on green propellants, is a significant area of research, aiming to mitigate the risks associated with conventional chemical propellants like hydrazine (Markandan, Chin, Cheah & Tan, 2018).
Safety And Hazards
“(3-Phenylpropyl)hydrazine hydrochloride” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation .
特性
IUPAC Name |
3-phenylpropylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c10-11-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAYZECUBYYSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenylpropyl)hydrazine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2877423.png)



![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B2877428.png)


![5-allyl-N-(2,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2877432.png)
![N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2877433.png)

![1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2877439.png)
![4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2877441.png)

![Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate dioxalate](/img/structure/B2877445.png)